molecular formula C9H11NO3S B1661336 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide CAS No. 89836-55-5

3,4-Dihydro-2H-1-benzopyran-8-sulfonamide

Cat. No.: B1661336
CAS No.: 89836-55-5
M. Wt: 213.26
InChI Key: HYRPZVIVHZSSND-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-8-sulfonamide is a synthetic organic compound featuring a benzopyran core fused with a sulfonamide group at the 8-position. The benzopyran scaffold is a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring.

Properties

IUPAC Name

3,4-dihydro-2H-chromene-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRPZVIVHZSSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)S(=O)(=O)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678500
Record name 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89836-55-5
Record name 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,4-Dihydro-2H-1-benzopyran-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure comprising a benzene ring fused to a pyran ring, with a sulfonamide group that enhances its reactivity and biological activity. The presence of the sulfonamide moiety is critical for its interaction with various biological targets.

Property Value
Molecular FormulaC₁₁H₁₃N₃O₃S
Molecular Weight243.31 g/mol
Functional GroupsSulfonamide, Amino Group

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, modulating enzyme activity and influencing various cellular processes.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases, which are crucial in physiological processes such as pH regulation and ion transport.
  • Receptor Modulation : It has been investigated for its affinity towards serotonin receptors (5-HT1A), demonstrating anxiolytic effects in vivo, indicating its potential application in treating anxiety disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG2 (Liver Cancer)3.48 ± 0.28Induction of apoptosis via Bax/Bcl-2 modulation
MCF-7 (Breast Cancer)Not specifiedPotential growth inhibition
Caco-2 (Colon Cancer)Not specifiedPotential growth inhibition

In vitro studies indicate that these compounds can induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural features contribute to its effectiveness against various bacterial strains. For example:

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate

Case Studies

  • Study on Cancer Cell Lines : A study reported the synthesis of novel coumarin-sulfonamide derivatives that included the benzopyran structure. These derivatives exhibited significant anti-proliferative effects on HepG2 cells, with IC50 values indicating strong growth inhibition and apoptosis induction .
  • Anxiolytic Activity Investigation : Research involving 3-amino derivatives of benzopyran demonstrated notable anxiolytic effects in behavioral models, suggesting that modifications at the amino group can enhance receptor selectivity and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide and related benzopyran derivatives significantly influence their physicochemical properties, sources, and applications. Below is a detailed analysis:

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Functional Group Properties
This compound 3,4-Dihydro-2H-1-benzopyran Sulfonamide (-SO₂NH₂) at position 8 Polar, acidic, hydrogen-bonding capacity
8-Prenylnaringenin 3,4-Dihydro-2H-1-benzopyran-4-one Prenyl (-C₅H₉), hydroxyl (-OH) at 5,7,4' positions Lipophilic (prenyl), antioxidant (phenolic)
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-oxo-3,4-dihydro-2H-1-benzopyran-8-yl acetate 3,4-Dihydro-2H-1-benzopyran-4-one Acetate (-OAc), methoxy (-OMe), hydroxyphenylmethyl Hydrolyzable (acetate), electron-donating (methoxy)

Physicochemical Properties

  • Solubility : Sulfonamide derivatives generally exhibit higher water solubility than prenylated or acetylated analogs due to polar sulfonamide groups.
  • Lipophilicity : 8-Prenylnaringenin’s prenyl group enhances membrane permeability, whereas the acetate in ’s compound may reduce polarity.

Research Findings and Limitations

  • 8-Prenylnaringenin : Demonstrates estrogenic activity in vitro and in vivo, making it a candidate for hormone-related research .
  • This compound: No direct biological data are available, but sulfonamides are known to inhibit carbonic anhydrases and folate biosynthesis pathways.
  • Limitations : Comparative studies on these compounds are absent in the provided evidence. Structural inferences dominate this analysis.

Notes

  • The sulfonamide derivative’s applications are extrapolated from its functional group’s historical relevance.
  • Natural products like 8-Prenylnaringenin offer insights into structure-activity relationships for drug discovery.
  • Further experimental studies are required to validate the hypothesized properties of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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